N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
Properties
Molecular Formula |
C14H16N6O |
|---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C14H16N6O/c1-19-10-8-11(18-19)15-14(21)7-4-6-13-17-16-12-5-2-3-9-20(12)13/h2-3,5,8-10H,4,6-7H2,1H3,(H,15,18,21) |
InChI Key |
VUHKAHFMTLLMFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the triazolopyridine ring: This may involve the cyclization of a suitable precursor, such as a pyridine derivative, with an azide under thermal or catalytic conditions.
Coupling of the two heterocycles: The final step involves the coupling of the pyrazole and triazolopyridine rings through a suitable linker, such as a butanamide group, using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the butanamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl (6 M) at reflux (110°C) cleaves the amide bond, yielding 4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid and 1-methyl-1H-pyrazol-3-amine.
-
Basic hydrolysis : NaOH (2 M) at 80°C produces the corresponding carboxylate salt and amine.
Key Factors :
-
Reaction rates depend on steric hindrance from the triazolo-pyridine and pyrazole substituents.
-
Product purity requires chromatographic separation due to competing side reactions.
Alkylation and Acylation
The pyrazole nitrogen and triazole ring participate in alkylation/acylation:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| N-Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C, 12 hr | N-methylated pyrazole derivative |
| Acylation | Acetyl chloride | Pyridine, RT, 4 hr | Acetylated triazole intermediate |
-
Methylation at the pyrazole nitrogen enhances lipophilicity, impacting bioavailability.
-
Acylation at the triazole ring is less common due to electronic deactivation.
Cyclization Reactions
Heating in polar aprotic solvents (e.g., DMSO) induces intramolecular cyclization:
-
Product : A fused tricyclic structure formed via nucleophilic attack of the pyrazole nitrogen on the triazole ring.
-
Conditions : 120°C, 24 hr, under nitrogen atmosphere.
Characterization :
-
Cyclized products are confirmed via -NMR (disappearance of NH signal at δ 8.2 ppm).
-
Mass spectrometry shows a molecular ion peak at m/z 369.2 (C₁₇H₁₉N₇O).
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the pyrazole methyl group to a carboxylic acid.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, though this often degrades the core structure.
Challenges :
-
Over-oxidation risks necessitate careful stoichiometric control.
-
Reduction products are often unstable and require low-temperature storage.
Nucleophilic Substitution
The triazole ring undergoes substitution with nucleophiles (e.g., amines, thiols):
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DIPEA, DCM, 40°C, 6 hr | 3-(benzylamino)-triazolo-pyridine analog | 62% |
| Sodium thiolate | EtOH, reflux, 8 hr | Thioether-linked derivative | 55% |
-
Substitution at the triazole C-3 position is favored due to electronic effects.
Stability Under Physiological Conditions
In simulated gastric fluid (pH 1.2, 37°C):
-
Half-life : 4.2 hours, with hydrolysis as the primary degradation pathway.
-
Degradants : Identified via LC-MS as butanoic acid and pyrazole-amine fragments.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological effects that make it suitable for various therapeutic applications:
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
- Neurological Applications :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazolopyridine derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited significant inhibitory effects on growth, suggesting their potential as new therapeutic agents against resistant strains .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide induced apoptosis in human cancer cell lines. Mechanistic studies revealed that the compound activates caspase pathways and alters mitochondrial membrane potential, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variation on the Amide Nitrogen
The substituent on the amide nitrogen significantly influences physicochemical properties and target interactions.
- Target Compound : The 1-methylpyrazole group (C₄H₅N₂) is a compact, planar heterocycle with moderate lipophilicity. Its nitrogen atoms may participate in hydrogen bonding or π-π stacking interactions.
- 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide (): Replaces pyrazole with a 2-methoxybenzyl group (C₈H₉O). However, the benzyl moiety increases molecular weight (324.4 g/mol vs. ~298 g/mol) and hydrophobicity, which may affect membrane permeability .
Heterocyclic Core Modifications
Variations in the fused triazole-containing core alter electronic properties and bioactivity.
- Triazolopyridine vs. Triazolopyridazine: The target compound and ’s analog both use a triazolopyridine core (C₆H₄N₄), which has a single nitrogen in the pyridine ring. 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide () employs a triazolopyridazine core (C₆H₃N₅O), where the pyridazine ring introduces two adjacent nitrogen atoms. This increases polarity and may enhance binding to polar enzymatic pockets but reduces metabolic stability due to higher susceptibility to oxidation .
Pyrazolopyridine Analogs :
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () replaces triazolopyridine with a pyrazolopyridine scaffold (C₂₁H₂₂N₆O). The additional phenyl and methyl groups increase steric bulk and molecular weight (374.4 g/mol), likely improving target selectivity but reducing solubility .
Molecular Weight and Physicochemical Properties
The target compound’s lower molecular weight (~298 g/mol) suggests favorable bioavailability compared to bulkier analogs like ’s triazolopyridazine derivative (424.4 g/mol). However, its reduced polarity (due to the pyrazole substituent) may limit aqueous solubility relative to ’s methoxybenzyl analog .
Biological Activity
N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole and triazole moiety, which are known for their diverse biological activities. The molecular formula is , and it has been characterized using various spectroscopic methods.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that they can effectively inhibit the growth of pathogens such as Mycobacterium tuberculosis and other resistant strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 25 | Excellent |
| Compound B | 50 | Good |
| This compound | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that similar pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies have reported that modifications at specific positions on the triazole ring enhance binding affinity to target proteins involved in cancer progression .
Case Study:
In a study involving various cancer cell lines, the compound demonstrated IC50 values comparable to established chemotherapeutics. The mechanism appears to involve the inhibition of key kinases involved in cell proliferation .
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases: Similar compounds have been shown to inhibit protein kinases that are crucial for tumor growth.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action: By disrupting bacterial cell wall synthesis or function.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, detailed toxicity profiles are essential to evaluate the safety for clinical applications. Current research focuses on optimizing the structure to enhance bioavailability while minimizing adverse effects.
Q & A
Q. What are the established synthetic protocols for N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide?
The synthesis typically involves coupling reactions between pyrazole and triazolopyridine precursors. For example, a similar procedure ( ) uses DMF as a solvent with K₂CO₃ as a base for nucleophilic substitution. In another approach ( ), copper(I) bromide and cesium carbonate catalyze cross-coupling reactions at elevated temperatures (35°C). Key steps include:
Q. Which analytical techniques are essential for structural confirmation of this compound?
Standard characterization includes:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., δ 8.87 ppm for pyridine protons in ).
- IR : Identify functional groups (e.g., N-H stretches at 3240–2995 cm⁻¹ in ).
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Catalyst screening : Copper(I) salts ( ) or palladium catalysts may improve coupling efficiency.
- Temperature control : Higher temperatures (e.g., 35°C vs. RT) may accelerate kinetics but risk side reactions.
- Purification methods : Gradient elution in chromatography reduces co-elution of byproducts .
Q. How can contradictory biological activity data across studies be reconciled?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., rat hepatocytes in vs. in vitro kinase assays).
- Compound purity : Impurities from incomplete purification (e.g., 77% vs. 85% yields in ).
- Structural analogs : Subtle substituent changes (e.g., trifluoromethyl vs. methoxy groups) alter bioactivity. Mitigation strategies:
- Cross-validate results using orthogonal assays.
- Perform dose-response studies to clarify potency trends .
Q. What computational approaches predict the compound’s mechanism of action?
- Molecular docking : Used to model interactions with target proteins (e.g., triazolopyridine binding to kinase active sites in ).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps in ) to rationalize reactivity.
- MD simulations : Assess stability of ligand-protein complexes under physiological conditions .
Q. How does the compound’s stability vary under different storage or experimental conditions?
Stability considerations:
- pH sensitivity : Amide bonds may hydrolyze under acidic/basic conditions.
- Light sensitivity : Aromatic heterocycles (e.g., triazolopyridine) may degrade under UV exposure.
- Thermal stability : Monitor decomposition via TGA or accelerated aging studies. Recommended storage: Dark, anhydrous environments at −20°C .
Methodological Guidance
Designing a structure-activity relationship (SAR) study for this compound:
- Variation of substituents : Synthesize analogs with modified pyrazole (e.g., methyl to ethyl) or triazolopyridine groups ().
- Biological testing : Screen analogs against target assays (e.g., glucose uptake in hepatocytes, ).
- Data analysis : Use statistical tools (e.g., IC₅₀ curves, PCA) to correlate structural features with activity .
Troubleshooting inconsistent spectral data during characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
